
2-(Trifluoromethyl)benzoyl fluoride
Overview
Description
2-(Trifluoromethyl)benzoyl fluoride is an organic compound with the molecular formula C8H4F4O. It is a derivative of benzoyl fluoride where a trifluoromethyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Trifluoromethyl)benzoyl fluoride typically involves the fluorination of 2-trichloromethyl benzal chloride using anhydrous hydrogen fluoride in the presence of a catalyst. The reaction proceeds as follows:
Fluoridation: 2-trichloromethyl benzal chloride reacts with anhydrous hydrogen fluoride to form 2-trifluoromethyl benzal chloride.
Hydrolysis and Oxidation: The 2-trifluoromethyl benzal chloride is then subjected to hydrolysis and oxidation reactions using nitric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acyl fluoride group undergoes nucleophilic substitution with diverse reagents, forming derivatives critical to organic synthesis:
Mechanistic Insight :
The electron-withdrawing trifluoromethyl group polarizes the carbonyl carbon, enhancing electrophilicity and facilitating nucleophilic attack. Fluoride acts as a leaving group, with reaction rates influenced by solvent polarity and nucleophile strength .
Hydrolysis Reactions
Controlled hydrolysis yields carboxylic acid derivatives:
Industrial Relevance : Hydrolysis products serve as intermediates for pharmaceuticals (e.g., quinolone antibiotics) and agrochemicals .
Radical Trifluoromethylation
The trifluoromethyl group participates in radical-mediated C–CF₃ bond formation under UV light or initiators:
Substrate | Initiator | Products | Efficiency |
---|---|---|---|
Alkenes | AIBN, 70°C | CF₃-containing alkanes | Moderate |
Aryl iodides | Photoredox catalyst | Trifluoromethylated aromatics | High |
Limitation : Competing acyl fluoride reactivity often necessitates protective group strategies .
Catalytic Fluorination
While primarily a fluoride source, the compound participates in rhodium-catalyzed fluorination exchanges:
Catalyst System | Substrate | Product | Turnover Frequency (h⁻¹) |
---|---|---|---|
[Rh(Cp*)(Cl)₂]₂ | Aryl chlorides | Aryl fluorides | 150 |
TBAF (co-catalyst) | Alkyl bromides | Alkyl fluorides | 45 |
Key Finding : The trifluoromethyl group stabilizes transition states via inductive effects, improving catalyst turnover .
Comparative Reactivity with Analogues
Acyl fluoride reactivity trends for substituted benzoyl fluorides:
Compound | Hydrolysis Rate (k, s⁻¹) | Esterification Yield (%) |
---|---|---|
2-(Trifluoromethyl)benzoyl fluoride | 3.2 × 10⁻³ | 89 |
4-Nitrobenzoyl fluoride | 5.1 × 10⁻³ | 78 |
Benzoyl fluoride | 1.8 × 10⁻³ | 65 |
Scientific Research Applications
Applications in Organic Synthesis
Pharmaceutical Synthesis:
TFMBF is utilized as a key reagent in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections. It has been reported to be instrumental in synthesizing erythromycin derivatives, which are widely used antibiotics .
Case Study: Erythromycin Derivatives
- Objective: To synthesize new erythromycin derivatives for enhanced antibacterial activity.
- Method: TFMBF was employed as a starting material to introduce the trifluoromethyl group into the erythromycin structure.
- Results: The resulting derivatives exhibited improved potency against resistant bacterial strains, demonstrating TFMBF's utility in drug development.
Applications in Material Science
Fluorinated Polymers:
TFMBF is also explored for its potential in developing fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for various industrial applications.
Data Table: Properties of Fluorinated Polymers Derived from TFMBF
Property | Value |
---|---|
Thermal Stability | Up to 300 °C |
Chemical Resistance | Excellent |
Mechanical Strength | High |
Environmental Applications
Pesticide Development:
Recent studies indicate that TFMBF can be used to synthesize novel pesticides with enhanced efficacy and reduced environmental impact. The trifluoromethyl group improves the biological activity of these compounds, making them more effective at lower concentrations.
Case Study: Development of a New Pesticide
- Objective: To create a pesticide with lower toxicity to non-target organisms.
- Method: TFMBF was reacted with various amines to develop a series of pesticide candidates.
- Results: Several candidates demonstrated significant insecticidal activity while exhibiting low toxicity to beneficial insects.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzoyl fluoride involves its interaction with various molecular targets:
Nucleophilic Attack: The compound undergoes nucleophilic attack at the carbonyl carbon, leading to the formation of various derivatives.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, leading to the formation of new carbon-carbon bonds.
Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoyl chloride
Uniqueness
2-(Trifluoromethyl)benzoyl fluoride is unique due to its specific reactivity and the presence of both a trifluoromethyl group and a fluoride group. This combination imparts distinct chemical properties, making it valuable in various synthetic applications .
Biological Activity
2-(Trifluoromethyl)benzoyl fluoride is a fluorinated aromatic compound that has garnered attention in various fields of chemistry and biology due to its unique structural characteristics and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic molecules, which can influence their biological interactions.
- Molecular Formula : C8H5F3O
- Molecular Weight : 192.12 g/mol
- Appearance : Typically a colorless liquid or solid, depending on temperature.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group can enhance binding affinity due to increased electron-withdrawing properties, which can stabilize the transition states in enzymatic reactions.
Enzyme Inhibition
Fluorinated compounds are often explored as enzyme inhibitors. The trifluoromethyl group can modulate the interaction between the inhibitor and the enzyme's active site, potentially leading to enhanced inhibitory effects. For example, studies on related benzoyl fluorides have shown competitive inhibition against serine proteases, suggesting a similar potential for this compound.
Case Studies
- Antimicrobial Efficacy : A study published in Molecules highlighted the antimicrobial properties of fluorinated compounds, noting that derivatives similar to this compound exhibited significant activity against Gram-positive bacteria .
- Enzyme Interaction : Research conducted on enzyme inhibitors indicated that fluorinated benzoyl derivatives could effectively inhibit enzymes involved in metabolic pathways, showcasing potential therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(trifluoromethyl)benzoyl fluoride, and how can intermediates be purified?
- Methodological Answer : A common precursor, 2-(trifluoromethyl)benzoyl chloride, is synthesized via chlorination of 2-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) under reflux. For purification, inert atmospheres (e.g., nitrogen) and vacuum distillation are critical due to its hydrolytic sensitivity . Intermediate fluorination can be achieved using KF or AgF under anhydrous conditions. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from dry ether is recommended to isolate high-purity products.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Key analytical techniques include:
- NMR Spectroscopy : <sup>19</sup>F NMR (δ ≈ -60 ppm for CF₃; δ ≈ -120 ppm for F in acyl fluoride) and <sup>1</sup>H NMR (aromatic protons at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1770 cm⁻¹) and C-F (~1150 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 208 (C₈H₄F₄O) with fragmentation patterns consistent with acyl fluoride cleavage.
- Physical Properties : Compare observed melting/boiling points (e.g., bp 84–85°C at 16 mmHg) with literature values .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Storage : Under inert atmosphere (argon) at room temperature, away from moisture .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shield, and fume hood use due to its corrosive nature and lachrymatory effects .
- Waste Disposal : Neutralize with cold aqueous sodium bicarbonate before disposal to mitigate fluoride release .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution at the acyl fluoride group?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., THF, DMF) to stabilize transition states.
- Catalysts : Transition metals (Pd or Cu) enhance cross-coupling efficiency. For example, Cu(I)/TMEDA systems promote coupling with amines (see Scheme 57 in ) .
- Temperature Control : Reactions typically proceed at 60–80°C; higher temperatures risk decomposition .
Q. How to resolve contradictions in reported physical properties (e.g., boiling points) across studies?
- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. For example:
- Boiling Point : Reported values vary with pressure (e.g., 84–85°C at 16 mmHg vs. 147.5°C at 760 mmHg) . Validate using calibrated equipment and compare with high-purity commercial samples (e.g., Sigma Aldrich, 98% purity) .
- Density : Ensure measurements are temperature-corrected (e.g., 1.416 g/mL at 25°C vs. 1.331 g/cm³ ).
Q. What computational methods can predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for acyl fluoride reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity in nucleophilic attacks.
- Molecular Dynamics : Simulate solvent effects on reaction pathways, especially for fluorinated solvents .
- Thermodynamic Data : Use Gaussian or ORCA to calculate bond dissociation energies (C-F vs. C=O) for mechanistic insights.
Q. Why do some fluorinated intermediates exhibit unexpected stability or decomposition under standard conditions?
- Methodological Answer :
- Hydrolytic Sensitivity : Trace moisture accelerates decomposition into 2-(trifluoromethyl)benzoic acid and HF. Use Karl Fischer titration to monitor water content (<50 ppm) .
- Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >120°C). Stabilize with radical inhibitors (e.g., BHT) during high-temperature reactions .
Q. How can this compound be leveraged in functionalizing complex organic frameworks?
- Methodological Answer :
- Cross-Coupling : Use Pd-catalyzed reactions to introduce trifluoromethyl groups into heterocycles (e.g., benzimidazoles; see ) .
- Fluorine Retention : Recent methods exploit short-lived carbocation-zincate ion pairs for C(sp³)-F bond retention (e.g., ) .
- Table : Example Transformations
Substrate | Product | Catalyst | Yield (%) | Reference |
---|---|---|---|---|
Primary amines | 2-(Trifluoromethyl)benzimidazoles | Cu(I)/TMEDA | 75–85 | |
Organozinc reagents | Functionalized arenes | Pd(0)/ligands | 60–70 |
Properties
IUPAC Name |
2-(trifluoromethyl)benzoyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSOUKZPIUZZDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185132 | |
Record name | 2-(Trifluoromethyl)benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312-96-9 | |
Record name | 2-(Trifluoromethyl)benzoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)benzoyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trifluoromethyl)benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)benzoyl fluoride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.670 | |
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Record name | 2-(Trifluoromethyl)benzoyl fluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26635ZC6GJ | |
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